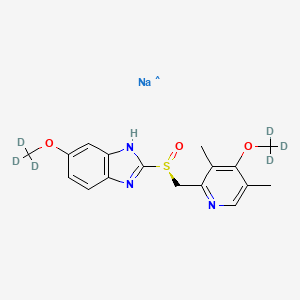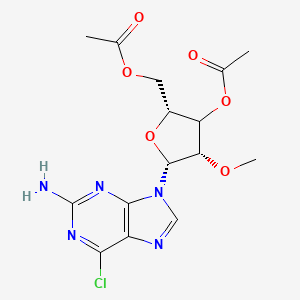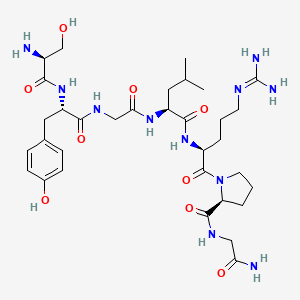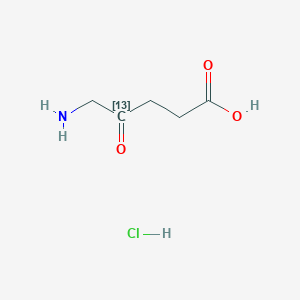
5-amino-4-oxo(413C)pentanoic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-4-oxo(4-13C)pentanoic acid;hydrochloride is an organic compound with the molecular formula C5H10NO3Cl.
Preparation Methods
The synthesis of 5-amino-4-oxo(4-13C)pentanoic acid;hydrochloride typically involves multiple steps. One common method starts with levulinic acid, which undergoes esterification and bromination to produce methyl 5- or 3-bromolevulinates. These intermediates are then reacted with potassium phthalimide in the presence of dimethylformamide (DMF), followed by acidolysis to yield the final product with an overall yield of 44% .
Chemical Reactions Analysis
5-amino-4-oxo(4-13C)pentanoic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5-amino-4-oxo(4-13C)pentanoic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is involved in studies related to metabolic pathways and enzyme functions.
Industry: It is used in the production of various chemical products and intermediates
Mechanism of Action
The mechanism of action of 5-amino-4-oxo(4-13C)pentanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. For example, it can act as a precursor in the synthesis of heme, an essential component of hemoglobin. The compound is converted into porphyrins, which are then incorporated into heme. This process involves several enzymatic steps and is crucial for the proper functioning of red blood cells .
Comparison with Similar Compounds
5-amino-4-oxo(4-13C)pentanoic acid;hydrochloride is similar to other compounds like 5-aminolevulinic acid and its derivatives. its unique isotopic labeling with 13C makes it particularly useful in certain research applications, such as tracing metabolic pathways and studying enzyme kinetics. Other similar compounds include:
5-aminolevulinic acid: Used in photodynamic therapy and as a precursor in heme synthesis.
Hexaminolevulinate: Used as an optical imaging agent for detecting bladder cancer
These compounds share similar chemical structures but differ in their specific applications and properties.
Properties
Molecular Formula |
C5H10ClNO3 |
|---|---|
Molecular Weight |
168.58 g/mol |
IUPAC Name |
5-amino-4-oxo(413C)pentanoic acid;hydrochloride |
InChI |
InChI=1S/C5H9NO3.ClH/c6-3-4(7)1-2-5(8)9;/h1-3,6H2,(H,8,9);1H/i4+1; |
InChI Key |
ZLHFONARZHCSET-VZHAHHFWSA-N |
Isomeric SMILES |
C(C[13C](=O)CN)C(=O)O.Cl |
Canonical SMILES |
C(CC(=O)O)C(=O)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


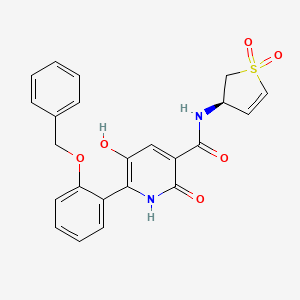

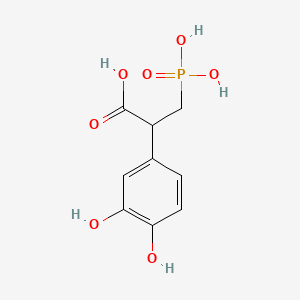
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12394931.png)
![2-[(1R,6R,9S,12S,15S,18S,21S,24R,27S,30S,33S,36S,39R,42S,47R,56R)-47-amino-30-(4-aminobutyl)-42-(2-amino-2-oxoethyl)-9,21-bis(3-carbamimidamidopropyl)-56-carbamoyl-12,33,36-tris(hydroxymethyl)-15-(1H-imidazol-4-ylmethyl)-27-(1H-indol-3-ylmethyl)-8,11,14,17,20,23,26,29,32,35,38,41,44,46,58-pentadecaoxo-3,4,49,50,53,54-hexathia-7,10,13,16,19,22,25,28,31,34,37,40,43,45,57-pentadecazatricyclo[22.20.7.76,39]octapentacontan-18-yl]acetic acid](/img/structure/B12394932.png)
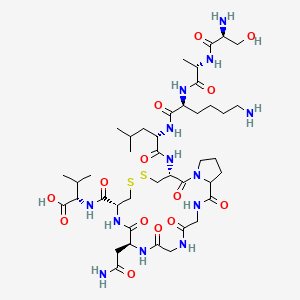
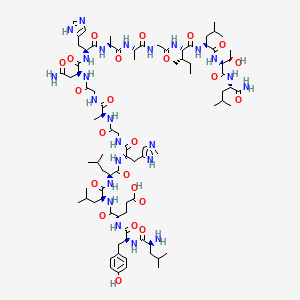

![[(2R,4R,5R)-3-benzoyloxy-4-fluoro-5-(2-oxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12394953.png)
![(2S)-2-[(2,6-dimethylbenzoyl)amino]-3-[4-[3-(pyridin-2-ylamino)propoxy]phenyl]propanoic acid](/img/structure/B12394959.png)
![(3R,6S,8R,12R,15R,16R,18S)-15-[(2R,5R)-5,6-dihydroxy-6-methyl-4-oxoheptan-2-yl]-18-hydroxy-7,7,12,16-tetramethyl-6-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxypentacyclo[9.7.0.01,3.03,8.012,16]octadec-10-en-14-one](/img/structure/B12394965.png)
